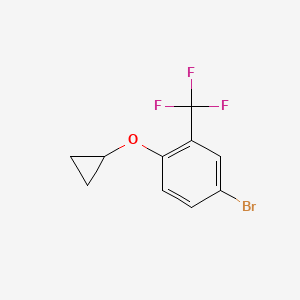
4-Bromo-1-cyclopropoxy-2-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-1-cyclopropoxy-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H8BrF3O. It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, cyclopropoxy, and trifluoromethyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-cyclopropoxy-2-(trifluoromethyl)benzene typically involves the reaction of 4-bromo-2-hydroxy-1-(trifluoromethyl)benzene with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
化学反応の分析
Types of Reactions
4-Bromo-1-cyclopropoxy-2-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of azides, thiols, or amines.
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of hydrogenated benzene derivatives.
科学的研究の応用
4-Bromo-1-cyclopropoxy-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 4-Bromo-1-cyclopropoxy-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
1-Bromo-4-(trifluoromethyl)benzene: Similar structure but lacks the cyclopropoxy group.
4-Bromo-2-(trifluoromethoxy)benzene: Similar structure but has a trifluoromethoxy group instead of a cyclopropoxy group
Uniqueness
4-Bromo-1-cyclopropoxy-2-(trifluoromethyl)benzene is unique due to the presence of both the cyclopropoxy and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable for specific applications in research and industry .
生物活性
4-Bromo-1-cyclopropoxy-2-(trifluoromethyl)benzene is a compound of interest due to its unique structural features that may confer distinct biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a trifluoromethyl group, a bromine atom, and a cyclopropoxy moiety attached to a benzene ring. These substituents significantly influence its chemical reactivity and biological interactions.
Pharmacological Effects
Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activity. For instance, the presence of a trifluoromethyl group can increase the potency of compounds against various biological targets. Studies have shown that similar compounds can inhibit enzymes involved in metabolic pathways, which may be relevant for drug development .
Table 1: Summary of Biological Activities
Case Studies
- Enzyme Inhibition : A study focused on the inhibition of branched-chain amino acid transaminases (BCATs) demonstrated that trifluoromethyl-containing compounds showed promising IC50 values, indicating effective inhibition at low concentrations. The compound's structural features were crucial for its interaction with the enzyme active site .
- Antimicrobial Activity : In vitro studies using the microplate Alamar Blue assay (MABA) assessed the compound's efficacy against Mycobacterium tuberculosis (Mtb). Results indicated a dose-dependent inhibition of bacterial growth, with calculated IC50 values suggesting significant antimicrobial potential .
- Cytotoxicity in Cancer Cells : Research into the cytotoxic effects of related compounds showed that those with similar structural motifs exhibited selective toxicity towards various cancer cell lines. This suggests potential applications in targeted cancer therapies .
Synthesis and Derivatives
The synthesis of this compound has been explored through various methods, including Negishi coupling reactions and other synthetic pathways that leverage its unique structural components. The ability to modify substituents on the benzene ring allows for the exploration of structure-activity relationships (SAR) to optimize biological activity further .
特性
分子式 |
C10H8BrF3O |
|---|---|
分子量 |
281.07 g/mol |
IUPAC名 |
4-bromo-1-cyclopropyloxy-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H8BrF3O/c11-6-1-4-9(15-7-2-3-7)8(5-6)10(12,13)14/h1,4-5,7H,2-3H2 |
InChIキー |
CINVAESKRFWVLZ-UHFFFAOYSA-N |
正規SMILES |
C1CC1OC2=C(C=C(C=C2)Br)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















